molecular formula C7H7Br2N B170518 2,6-Dibromo-3,5-dimethylpyridine CAS No. 117846-58-9

2,6-Dibromo-3,5-dimethylpyridine

Cat. No.: B170518
CAS No.: 117846-58-9
M. Wt: 264.94 g/mol
InChI Key: ILHNZRHAVNCIFX-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 . It is a solid substance and is used in research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 . This indicates the presence of two bromine atoms, one nitrogen atom, and two methyl groups attached to a pyridine ring.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 264.95 .

Scientific Research Applications

Crystal Structure and Physical Properties

  • 2,6-Dibromo-3,5-dimethylpyridine has been structurally characterized, revealing unique crystalline properties. It forms a racemic twin with two symmetry-independent molecules in its asymmetric unit. This compound exhibits aromatic face-to-face pi-stacking in the solid state, contributing to interesting molecular arrangements such as X-shaped columns and zigzag arrays (Pugh, 2006).

Forensic Chemistry

  • The compound has been used in the Suzuki cross-coupling reaction for preparing forensically relevant pyridines. This process is crucial for synthesizing a range of 3,5-diarylsubstituted dimethylpyridines of high forensic importance (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Noncovalent Interaction Studies

  • Studies on noncovalent interactions have utilized this compound to explore the control of crystal structure via interactions between aryl bromine and ionic metal bromide (AlDamen & Haddad, 2011).

NMR pH Indicators

  • This compound derivatives have been synthesized and evaluated as 19F NMR pH indicators. They demonstrate significant chemical shift responses to pH changes, making them useful in NMR-based pH measurement techniques (Amrollahi, 2014).

Supramolecular Chemistry

  • The compound's derivatives have been involved in studies of noncovalent supramolecular interactions, particularly in the formation of complexes with metal ions. This research is significant in the field of coordination chemistry and crystallography (Al-Far & Ali, 2007).

Acid Surface Characterization

  • 2,6-Dimethylpyridine, a related compound, has been used to characterize acid surfaces, highlighting its potential in analytical chemistry for surface analysis (Corma, Rodellas, & Fornés, 1984).

Biodegradation Studies

  • The biodegradation of 2,6-dimethylpyridine, a chemically related compound, has been studied using specific bacteria, indicating potential environmental applications in waste management and bioremediation (Khasaeva, Parshikov, & Zaraisky, 2020).

SERS Spectroscopy

  • This compound analogs have been used in Surface-Enhanced Raman Spectroscopy (SERS) studies, aiding in understanding charge transfer mechanisms and molecular interactions at metal surfaces (Arenas et al., 1998).

Safety and Hazards

2,6-Dibromo-3,5-dimethylpyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2,6-dibromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHNZRHAVNCIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355771
Record name 2,6-dibromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117846-58-9
Record name 2,6-Dibromo-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117846-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,6-Dibromo-3,5-dimethylpyridine?

A1: this compound is a di-halogenated pyridine derivative. Key structural features include:

  • Halogenation: The molecule possesses bromine atoms at the 2 and 6 positions of the pyridine ring. [, ]
  • Methyl Substituents: Methyl groups are present at the 3 and 5 positions of the pyridine ring. [, ]
  • Crystal Structure: The compound exhibits interesting crystal packing arrangements. It can crystallize as a racemic twin with two independent molecules in the asymmetric unit. [] In the solid state, it displays aromatic face-to-face π-stacking. []

Q2: How does the crystal packing of this compound differ from 2,6-Diiodo-3,5-dimethylpyridine?

A2: While both compounds exhibit π-stacking in their crystal structures, their packing arrangements differ:

  • This compound: Alternate molecules are oriented at 90 degrees to each other, forming X-shaped columns within the crystal lattice. []
  • 2,6-Diiodo-3,5-dimethylpyridine: Molecules pack in a parallel fashion, resulting in a zigzag array within the crystal lattice. []

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